molecular formula C17H21N3O3S B2466381 (1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1706387-19-0

(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No. B2466381
CAS RN: 1706387-19-0
M. Wt: 347.43
InChI Key: RPOUDESBACMSNQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A general, inexpensive, and versatile method for the synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .


Molecular Structure Analysis

The molecular geometry, vibrational frequencies, absorption spectrum of the compound have been calculated by using the density functional theory (DFT/B3LYP) method with TZVP basis sets, and have been compared with the experimental data .


Chemical Reactions Analysis

The synthesized (5- (3- (1 H -benzo [d]imidazol-2-yl)-4-hydroxybenzyl) benzofuran-2-yl) (phenyl)methanone analogs were confirmed by IR, 1 H and 13 C-NMR, MS spectra and HRMS spectral data .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

1. Tubulin Polymerization Inhibitors

A study by Mullagiri et al. (2018) revealed that certain compounds, including variations of (1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone, showed significant antiproliferative activity against human cancer cell lines, particularly prostate cancer. These compounds inhibit tubulin polymerization, which is a crucial process in cell division.

2. Antibacterial and Antimicrobial Properties

Research by Bassyouni et al. (2012) demonstrated that derivatives of this compound exhibited notable antioxidant and antimicrobial activities. These compounds were particularly effective against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans.

3. Catalytic Applications in Organic Synthesis

A study by Martins et al. (2016) showed the potential of related compounds in catalysis. Specifically, they used a sulfonated Schiff base dimethyltin(IV) coordination polymer, which has similarities to the compound , as a catalyst for Baeyer–Villiger oxidation, a crucial reaction in organic synthesis.

4. Development of New Pharmaceuticals

In the realm of drug development, Tabatabai et al. (2012) synthesized a derivative of this compound as a selective COX-2 inhibitor. This research highlights its potential application in creating new anti-inflammatory drugs.

5. Anticonvulsant Evaluation

Rajasekaran et al. (2006) explored the anticonvulsant properties of novel synthesized derivatives of this compound. Their research indicated that certain derivatives exhibited significant anticonvulsant activity, suggesting potential applications in treating seizure disorders. (Rajasekaran, Murugesan, Anandarajagopal, 2006)

Mechanism of Action

The synthesized compounds were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains . The compounds were shown non-toxic in nature after screened for cytotoxicity against the cancer cell lines of human cervical (HeLa) and Supt1 .

Future Directions

The innovation and the growth of new antimicrobial and anticancer inhibitory agents are the fundamental goals in medicinal chemistry . As benzimidazole possess various types of biological activities, there is a dire need for the discovery and development of new antimicrobial agents .

properties

IUPAC Name

3H-benzimidazol-5-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c21-17(12-6-7-15-16(8-12)19-11-18-15)20-9-14(10-20)24(22,23)13-4-2-1-3-5-13/h6-8,11,13-14H,1-5,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUDESBACMSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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